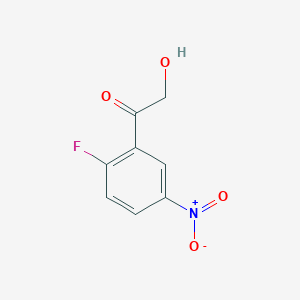

2'-Fluoro-5'-nitro-2-hydroxyacetophenone

Description

2'-Fluoro-5'-nitro-2-hydroxyacetophenone is a fluorinated and nitrated derivative of hydroxyacetophenone, characterized by a benzene ring substituted with a hydroxyl (-OH) group at position 2, a fluorine atom at position 2', and a nitro (-NO₂) group at position 5' relative to the acetyl (-COCH₃) moiety. This compound belongs to a class of aromatic ketones with applications in organic synthesis, pharmaceuticals, and materials science.

For instance, fluorinated acetophenones are often synthesized via Fries rearrangement or nitration reactions, as seen in related compounds .

Properties

Molecular Formula |

C8H6FNO4 |

|---|---|

Molecular Weight |

199.14 g/mol |

IUPAC Name |

1-(2-fluoro-5-nitrophenyl)-2-hydroxyethanone |

InChI |

InChI=1S/C8H6FNO4/c9-7-2-1-5(10(13)14)3-6(7)8(12)4-11/h1-3,11H,4H2 |

InChI Key |

YSBHDDKCHWLAJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)CO)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD31567240 involves multiple steps, each requiring precise reaction conditions. The process typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of MFCD31567240 is scaled up using large reactors and automated systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial production methods may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD31567240 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: It can also be reduced using suitable reducing agents.

Substitution: MFCD31567240 can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of MFCD31567240 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from the reactions of MFCD31567240 depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

MFCD31567240 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.

Industry: MFCD31567240 is used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of MFCD31567240 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Biological Activity

2'-Fluoro-5'-nitro-2-hydroxyacetophenone is a chemical compound that has garnered interest in various scientific fields due to its unique biological properties. This article delves into the biological activity of this compound, focusing on its biochemical interactions, cellular effects, and potential therapeutic applications.

- Molecular Formula : C8H7F N O4

- Molecular Weight : 201.15 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing enzymatic activities and cellular signaling pathways. The compound may exert its effects through the following mechanisms:

- Enzyme Interaction : The compound can inhibit or activate specific enzymes, leading to altered metabolic pathways.

- Gene Expression Modulation : It influences gene expression by interacting with transcription factors or other regulatory proteins.

- Cell Signaling Pathways : The compound may modulate signaling pathways involved in cell proliferation and apoptosis.

Biochemical Analysis

Research indicates that this compound can affect several biochemical processes:

- Cellular Effects : Studies have shown that this compound alters cellular responses, including:

- Induction of apoptosis in cancer cell lines.

- Modulation of inflammatory responses.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : A study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

- Inflammatory Response Modulation : Another research indicated that the compound could reduce levels of pro-inflammatory cytokines in cultured macrophages, highlighting its potential use in treating inflammatory diseases.

- Gene Expression Studies : Experiments have shown that treatment with this compound altered the expression of genes involved in cell cycle regulation and apoptosis, further supporting its role as a therapeutic agent.

Dosage Effects and Safety Profile

The effects of this compound are dose-dependent, with lower concentrations exhibiting beneficial effects while higher doses may lead to cytotoxicity. Animal model studies have indicated a threshold effect where significant biological activity is observed at specific dosage levels.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Effects: The nitro group in this compound enhances electrophilicity at the aromatic ring, making it more reactive toward nucleophilic substitution compared to non-nitrated analogs like 2'-fluoro-5'-hydroxyacetophenone .

Synthetic Methods: Fluorinated analogs (e.g., 5-fluoro-2-hydroxyacetophenone) are synthesized via Fries rearrangement using aluminum chloride . Nitrated derivatives (e.g., 5'-chloro-2'-hydroxy-3'-nitroacetophenone) are prepared by nitrating precursor acetophenones in acetic acid .

Physicochemical Properties :

- The hydroxyl group facilitates hydrogen bonding, impacting solubility and crystal packing.

- Fluorine substitution reduces metabolic degradation in biological systems, a trait observed in fluorinated nucleosides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.